molecular formula C12H5F3N2O2 B2944470 4-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 406224-65-5

4-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No. B2944470
CAS RN: 406224-65-5
M. Wt: 266.179
InChI Key: NWXMYYWFGNFJRX-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile, or 4-DTPB for short, is a fluorinated benzonitrile compound that has been studied extensively for its potential applications in medical and scientific research. It has been found to have a number of interesting properties, including a high degree of solubility in organic solvents, a low melting point, and a relatively low toxicity. In addition, 4-DTPB has been used in a variety of laboratory experiments, including the synthesis of novel compounds and the study of enzyme-catalyzed reactions. In

Scientific Research Applications

Synthesis and Spectral Characterization

  • The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its organotin(IV) complexes have been synthesized and characterized, indicating the potential use of this compound in the development of new chemical complexes (Shahid et al., 2005).

Biological and Toxicological Studies

  • These synthesized complexes were tested against different bacteria and fungi, demonstrating their potential in biological applications. The LD50 data was also determined using the Brine Shrimp method, highlighting their relevance in toxicological studies (Shahid et al., 2005).

Chemical Transformations and Reactions

  • The compound undergoes various chemical reactions such as the transformation into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines, indicating its versatility in chemical synthesis (Kolyamshin et al., 2007).

Electrochromic Applications

  • Derivatives of this compound, such as 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile, have been used in the synthesis of electrochromic polymers, highlighting its potential use in the development of high-contrast electrochromic devices (Su et al., 2017).

Electropolymerization Studies

  • The compound is involved in electropolymerization studies, forming conducting polymers, which could have applications in various technological fields (Sotzing et al., 1996).

Synthesis of Coupling Agents

  • It is also utilized in the synthesis of heterobifunctional coupling agents, critical for chemoselective conjugation of proteins and enzymes, showing its importance in biochemical research (Reddy et al., 2005).

Photophysical and Photochemical Studies

  • Studies on solvent polarity and its effects on the twisted intramolecular charge transfer in derivatives of this compound, such as 4-(1H-pyrrol-1-yl)benzonitrile, provide insights into its photophysical and photochemical properties (Bohnwagner et al., 2016).

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F3N2O2/c13-12(14,15)9-5-8(2-1-7(9)6-16)17-10(18)3-4-11(17)19/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMYYWFGNFJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile

Synthesis routes and methods I

Procedure details

A mixture of 3-trifluoromethyl-4-cyano-aniline (24.0 g, 129 mmol) and maleic anhydride (14.0 g, 143 mmol) in 50 mL of acetic acid was heated at 115° C. overnight. A precipitate was obtained during the heating period. The reaction was allowed to stand at rt for an additional overnight period. The solid was removed by filtration, the filter cake was washed with diethyl ether and dried to give 21 g (79 mmol, 61%) of compound 471A as an off white solid. HPLC: 100% at 2.11 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

Compound 516A (17.42 mmoles, 5.000 g) was added to the reaction flask followed by the addition of zinc bromide (17.58 mmoles, 3.960 g) and then toluene (50.00 mL, 43.25 g) was added to the mixture. The resulting suspension was stirred for 20 min. Hexamethyldisilazane (26.35 mmoles, 5.560 mL, 4.253 g) was added to this suspension which was then heated to 60° C. for 4.5 h. The reaction mixture was diluted with EtOAc (25 mL) and then poured into a 1N HCl solution (30 mL) at 25° C. The organic phase was collected and the aqueous phase was extracted with EtOAc (15 mL). The organic phase was isolated, combined with the earlier organic phase and washed consecutively with saturated NaHCO3 (15 mL), a mixture of 1:1 water:brine solution (15 mL) and brine (15 mL). The resulting solution was dried over MgSO4, filtered and concentrated in vacuo to a 50 mL suspension. Heptane (125 mL) was added dropwise to this suspension with agitation. The resulting thicker suspension was filtered and washed with a mixture of 2:1 heptane:toluene (15 mL) and then heptane (15 mL) to give 4 g (85% yield) of compound 516B. HPLC: 100% at 2.11 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10-90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Name
Compound 516A
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
3.96 g
Type
catalyst
Reaction Step Seven
Yield
85%

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